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Introduction

The hemagglutinin (HA) protein of the influenza virus is a critical target for the host immune
system. Specifically, the HA (110-119) peptide epitope is a well-characterized immunodominant
region recognized by T-cells, playing a significant role in the adaptive immune response to
influenza infection and vaccination. Accurate assessment of the T-cell response to this epitope
is crucial for understanding disease pathogenesis, evaluating vaccine efficacy, and developing
novel immunotherapies.

These application notes provide an overview and detailed protocols for key technigues used to
guantify and characterize the T-cell response to the Influenza HA (110-119) peptide. The
methodologies covered include the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular
Cytokine Staining (ICS) with flow cytometry, MHC Tetramer Staining, and T-cell Proliferation
Assays.

Key Experimental Techniques

A variety of methods can be employed to assess the cellular immune response to specific
epitopes. The choice of technique often depends on the specific question being addressed,
such as the frequency of antigen-specific T-cells, their functional capacity (e.g., cytokine
production), or their proliferative potential.
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Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-
secreting cells at the single-cell level.[1][2][3][4] It is particularly useful for detecting rare
antigen-specific T-cell populations.

Experimental Workflow: ELISpot Assay
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Caption: Workflow of the ELISpot assay for detecting cytokine-secreting cells.
Protocol: IFN-y ELISpot for HA (110-119) Specific T-cells
Materials:
e 96-well PVDF membrane plates
e Anti-human IFN-y capture antibody
 Biotinylated anti-human IFN-y detection antibody
o Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
o BCIP/NBT or AEC substrate

e Recombinant human IFN-y (for standard curve)
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* RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
e Influenza HA (110-119) peptide (e.g., SFERFEIFPKE)[5][6]

o Peripheral Blood Mononuclear Cells (PBMCs)

o Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)

e DMSO (vehicle control)

Procedure:

» Plate Coating: Coat the ELISpot plate wells with anti-IFN-y capture antibody overnight at
4°C.[1][2]

e Blocking: Wash the plate and block with RPMI-1640 + 10% FBS for 2 hours at room
temperature.[1][2]

o Cell Plating:
o Thaw cryopreserved PBMCs and allow them to rest overnight.[7]
o Resuspend cells in culture medium and count viable cells.
o Add 2-3 x 10"5 PBMCs per well.[8]

 Stimulation:

o Add Influenza HA (110-119) peptide to the respective wells at a final concentration of 1-
10 pg/mL.

o Include a positive control (e.g., PHA at 5 pg/mL) and a negative control (DMSO vehicle).
 Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[9]
e Detection:

o Wash the plate to remove cells.
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o Add biotinylated anti-human IFN-y detection antibody and incubate for 2 hours at room
temperature.[2]

o Wash and add streptavidin-enzyme conjugate. Incubate for 1 hour.

o Spot Development: Wash the plate and add the substrate. Monitor for the development of
spots. Stop the reaction by washing with distilled water.

e Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The
results are expressed as Spot Forming Units (SFU) per million cells.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique that allows for the multiparametric characterization of individual T-
cells. It identifies the phenotype of cytokine-producing cells (e.g., CD4+ or CD8+) and can
measure the simultaneous production of multiple cytokines.[3]

Experimental Workflow: Intracellular Cytokine Staining
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Caption: Workflow for intracellular cytokine staining and flow cytometry analysis.
Protocol: ICS for HA (110-119) Specific T-cells
Materials:
e PBMCs
e Influenza HA (110-119) peptide

o Staphylococcal enterotoxin B (SEB) or PMA/lonomycin (positive control)

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3393557/
https://www.mdpi.com/2076-393X/3/2/293
https://www.benchchem.com/product/b12408205?utm_src=pdf-body-img
https://www.benchchem.com/product/b12408205?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Brefeldin A and Monensin (protein transport inhibitors)
e Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, -CD4, -CD8)

» Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-y, -TNF-q, -IL-
2)

 Fixation/Permeabilization buffers
e FACS tubes
Procedure:
» Stimulation:
o In a 96-well plate, add 1-2 x 10”6 PBMCs per well.

o Stimulate with HA (110-119) peptide (1-10 pg/mL), positive control (SEB), or negative
control (DMSO) for 1-2 hours at 37°C.[10]

o Add Brefeldin A (e.g., 10 pg/mL) and Monensin and incubate for an additional 4-6 hours.[1]
[3]

e Surface Staining:
o Wash the cells with FACS buffer (PBS + 2% FBS).

o Stain with a cocktail of surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) for 30
minutes at 4°C in the dark.[10]

» Fixation and Permeabilization:
o Wash the cells.
o Fix the cells using a fixation buffer for 20 minutes at room temperature.[10][11]
o Wash and permeabilize the cells using a permeabilization buffer.[11]

e Intracellular Staining:
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o Stain with a cocktail of intracellular cytokine antibodies (e.g., anti-IFN-y, anti-TNF-a, anti-
IL-2) for 30 minutes at room temperature in the dark.[10]

o Acquisition: Wash the cells and resuspend in FACS buffer. Acquire events on a flow
cytometer.

o Analysis: Analyze the data using flow cytometry software. Gate on lymphocyte, singlet, live
cell, and then CD3+ populations. Further gate on CD4+ and CD8+ T-cells to determine the
percentage of cells expressing specific cytokines in response to the HA peptide.

MHC Tetramer Staining

MHC tetramer technology allows for the direct visualization and quantification of antigen-
specific T-cells, regardless of their functional state.[12][13] Fluorescently labeled MHC
molecules, loaded with the specific peptide of interest (HA 110-119), bind to the T-cell receptors
(TCRs) of T-cells that recognize this complex.

Logical Relationship: MHC Tetramer Staining
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Caption: Components and assembly of an MHC tetramer for T-cell detection.
Protocol: MHC Tetramer Staining for HA (110-119) Specific T-cells
Materials:

e PBMCs
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PE-conjugated MHC Class Il Tetramer loaded with HA (110-119) peptide

Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, -CD4, -CD8)

Viability dye

FACS buffer

Procedure:

Cell Preparation: Resuspend 1-2 x 1076 PBMCs in FACS bulffer.
Tetramer Staining:

o Add the MHC tetramer to the cell suspension at the manufacturer's recommended
concentration.

o Incubate for 30-60 minutes at room temperature or 37°C in the dark.
Surface Staining:

o Without washing, add the cocktail of surface staining antibodies.

o Incubate for 30 minutes at 4°C in the dark.

Viability Staining: Add a viability dye according to the manufacturer's instructions to exclude
dead cells from the analysis.

Washing and Acquisition: Wash the cells twice with FACS buffer and resuspend for flow
cytometry acquisition.

Analysis: Gate on live, singlet, CD3+ lymphocytes. Within the CD4+ T-cell population,
identify the percentage of cells that are positive for the HA (110-119) tetramer.

T-cell Proliferation Assay

This assay measures the ability of T-cells to proliferate in response to stimulation with the HA

(110-119) peptide. Proliferation can be assessed by the incorporation of a radioactive tracer

([H]-thymidine) or by using fluorescent dyes like CFSE.
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Protocol: [3H]-Thymidine Incorporation Proliferation Assay

Materials:

PBMCs or purified CD4+ T-cells

Influenza HA (110-119) peptide

Antigen-Presenting Cells (APCs) (if using purified T-cells)

[*H]-thymidine

96-well round-bottom plates

Cell harvester and scintillation counter

Procedure:

o Cell Plating: Plate 2 x 105 PBMCs per well in a 96-well plate.[14] If using purified T-cells,
plate 2 x 1074 T-cells with 1.5 x 10”5 irradiated APCs.[14][15]

» Stimulation: Add titrated amounts of the HA (110-119) peptide. Include positive (e.g., anti-
CD3 antibody) and negative (medium alone) controls.

¢ Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

e Pulsing with [3H]-Thymidine: Add 1 uCi of [3H]-thymidine to each well and incubate for an
additional 8-18 hours.[14][15]

e Harvesting: Harvest the cells onto a filter mat using a cell harvester.

o Counting: Measure the incorporated radioactivity using a liquid scintillation counter. Results
are expressed as counts per minute (CPM). A stimulation index (SI) can be calculated by
dividing the CPM of stimulated wells by the CPM of unstimulated wells.

Data Presentation

Quantitative data from these assays should be summarized for clear comparison.
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Table 1: Representative Quantitative Data from T-cell Response Assays

Example
Parameter Result (HA- )
Assay Type . Unit Reference
Measured specific
response)
Frequency of
ELISpot IFNq . ti 50 - 500 SFU/10° [1].[2]
0 -y secretin - :
P Y J PBMCs
cells
% of Cytokine+
ICS 0.05-2.0 % of parent gate [71,[10]
CD4+ T-cells
% of Tetramer+
MHC Tetramer 0.01-05 % of parent gate [12],[13]
CD4+ T-cells
] ) Stimulation Index Fold change over
Proliferation 5-50 ) [14],[15]
(S unstimulated

Note: The values presented are illustrative and can vary significantly based on the donor's
immune status, the specific experimental conditions, and the influenza strain.

Conclusion

The techniques described provide a robust toolkit for the comprehensive assessment of T-cell
responses to the Influenza HA (110-119) epitope. The ELISpot assay is ideal for high-
throughput screening of the frequency of cytokine-producing cells. Intracellular cytokine
staining offers a more detailed, multiparametric analysis of T-cell function and phenotype. MHC
tetramer staining provides direct quantification of antigen-specific T-cells, and proliferation
assays measure their expansive capacity. The selection of the most appropriate assay will
depend on the specific research question. For a thorough understanding of the T-cell response,
a combination of these techniques is often employed. These protocols and application notes
serve as a guide for researchers to effectively design and execute experiments aimed at
elucidating the role of T-cells in influenza immunity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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to-influenza-ha-110-119]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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